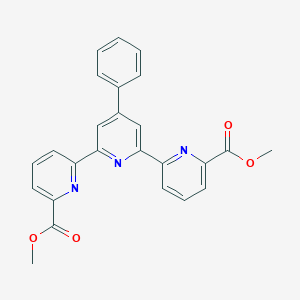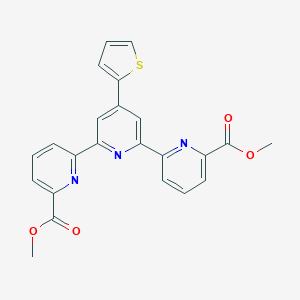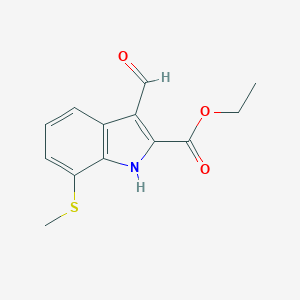![molecular formula C17H18BrNO5S B288155 Ethyl 4-{[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B288155.png)
Ethyl 4-{[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-{[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoate, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound was first synthesized in 1998 by Bayer AG and has since been the subject of numerous scientific studies.
Wirkmechanismus
The mechanism of action of Ethyl 4-{[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoate involves the inhibition of several protein kinases that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of Raf kinase, which is involved in the mitogen-activated protein kinase (MAPK) signaling pathway. It also inhibits the activity of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are involved in angiogenesis, or the formation of new blood vessels.
Biochemical and Physiological Effects:
Ethyl 4-{[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis. This compound has also been shown to inhibit angiogenesis, which is a critical step in tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethyl 4-{[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoate in lab experiments include its potent inhibitory effects on protein kinases that are involved in cancer cell growth and proliferation. However, there are limitations to its use, including its potential toxicity to normal cells and the development of drug resistance in cancer cells.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 4-{[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoate. One area of research is the development of more potent and selective inhibitors of protein kinases that are involved in cancer cell growth and proliferation. Another area of research is the investigation of the potential use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the development of new drug delivery systems for Ethyl 4-{[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoate may improve its therapeutic efficacy and reduce its toxicity to normal cells.
In conclusion, Ethyl 4-{[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoate is a chemical compound that has shown great promise as a potential therapeutic agent for the treatment of cancer. Its potent inhibitory effects on protein kinases that are involved in cancer cell growth and proliferation make it a promising candidate for further study and development. However, more research is needed to fully understand its mechanism of action, potential side effects, and optimal therapeutic applications.
Synthesemethoden
The synthesis of Ethyl 4-{[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoate involves several steps. The first step involves the reaction of 5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride with ethyl 4-aminobenzoate in the presence of a base such as triethylamine. This reaction results in the formation of Ethyl 4-{[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-{[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoate has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several protein kinases that are involved in the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
Produktname |
Ethyl 4-{[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoate |
|---|---|
Molekularformel |
C17H18BrNO5S |
Molekulargewicht |
428.3 g/mol |
IUPAC-Name |
ethyl 4-[(5-bromo-2-methoxy-4-methylphenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C17H18BrNO5S/c1-4-24-17(20)12-5-7-13(8-6-12)19-25(21,22)16-10-14(18)11(2)9-15(16)23-3/h5-10,19H,4H2,1-3H3 |
InChI-Schlüssel |
VBFFFCVQRSHQKM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)Br)C)OC |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)Br)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{4-nitrophenyl}-3-[2-(4-methylphenyl)vinyl]cyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288072.png)
![4-Phenyl-2-tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl-4,5-dihydro-1,3-oxazole](/img/structure/B288073.png)
![4-Isopropyl-2-tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl-4,5-dihydro-1,3-oxazole](/img/structure/B288074.png)
![N-[(1R)-2-hydroxy-1-phenylethyl]tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaene-5-carboxamide](/img/structure/B288075.png)
![N-[(1R)-1-(hydroxymethyl)-2-methylpropyl]tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaene-5-carboxamide](/img/structure/B288076.png)
![2-({5-Methyl-2-[(methylamino)sulfonyl]phenyl}sulfanyl)benzoic acid](/img/structure/B288079.png)





![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzamide](/img/structure/B288091.png)
![5-bromo-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B288093.png)
![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B288096.png)